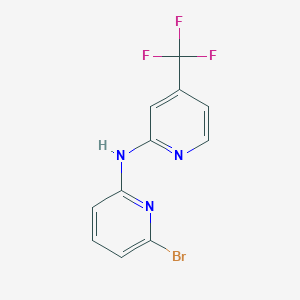
N-(6-bromopyridine-2-yl)-4-(trifluoromethyl)pyridine-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-bromopyridine-2-yl)-4-(trifluoromethyl)pyridine-2-amine is a synthetic organic compound that belongs to the class of pyridine derivatives. These compounds are known for their diverse applications in medicinal chemistry, agrochemicals, and material science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-bromopyridine-2-yl)-4-(trifluoromethyl)pyridine-2-amine typically involves the following steps:
Trifluoromethylation: The addition of a trifluoromethyl group to the pyridine ring.
These reactions are usually carried out under controlled conditions using specific reagents and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
N-(6-bromopyridine-2-yl)-4-(trifluoromethyl)pyridine-2-amine can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Conversion to corresponding reduced forms.
Substitution: Replacement of functional groups with other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions may produce various substituted pyridine derivatives.
Scientific Research Applications
N-(6-bromopyridine-2-yl)-4-(trifluoromethyl)pyridine-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials, such as polymers or coatings.
Mechanism of Action
The mechanism by which N-(6-bromopyridine-2-yl)-4-(trifluoromethyl)pyridine-2-amine exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.
Receptor Binding: Interacting with cellular receptors to modulate signaling pathways.
Molecular Pathways: Affecting various biochemical pathways involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(6-chloropyridine-2-yl)-4-(trifluoromethyl)pyridine-2-amine
- N-(6-fluoropyridine-2-yl)-4-(trifluoromethyl)pyridine-2-amine
- N-(6-iodopyridine-2-yl)-4-(trifluoromethyl)pyridine-2-amine
Uniqueness
N-(6-bromopyridine-2-yl)-4-(trifluoromethyl)pyridine-2-amine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This uniqueness can be leveraged in the design of new compounds with specific properties and applications.
Properties
Molecular Formula |
C11H7BrF3N3 |
|---|---|
Molecular Weight |
318.09 g/mol |
IUPAC Name |
6-bromo-N-[4-(trifluoromethyl)pyridin-2-yl]pyridin-2-amine |
InChI |
InChI=1S/C11H7BrF3N3/c12-8-2-1-3-9(17-8)18-10-6-7(4-5-16-10)11(13,14)15/h1-6H,(H,16,17,18) |
InChI Key |
HNWPXRDYWVQBQR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)Br)NC2=NC=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















